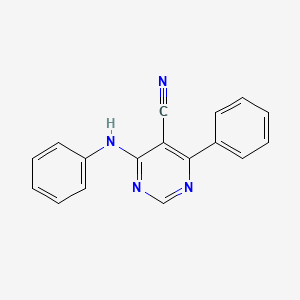
(2E)-12-hydroxydodec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-12-hydroxydodec-2-enoic acid is an unsaturated fatty acid with a hydroxyl group at the 12th carbon and a double bond between the 2nd and 3rd carbons in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-12-hydroxydodec-2-enoic acid typically involves the use of starting materials such as dodecanoic acid. One common method includes the oxidation of dodecanoic acid to introduce the hydroxyl group at the 12th carbon, followed by a dehydration reaction to form the double bond at the 2nd position. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-12-hydroxydodec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 12-oxododec-2-enoic acid.
Reduction: Formation of 12-hydroxydodecanoic acid.
Substitution: Formation of 12-chlorododec-2-enoic acid.
Aplicaciones Científicas De Investigación
(2E)-12-hydroxydodec-2-enoic acid has been studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism by which (2E)-12-hydroxydodec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The hydroxyl group and the double bond play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-10-hydroxydec-2-enoic acid: Another unsaturated fatty acid with similar structural features but a shorter carbon chain.
12-hydroxydodecanoic acid: A saturated fatty acid with a hydroxyl group at the 12th carbon but no double bond.
Uniqueness
(2E)-12-hydroxydodec-2-enoic acid is unique due to its specific combination of a hydroxyl group and a double bond, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
(E)-12-hydroxydodec-2-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+ |
Clave InChI |
RILFOORPZLBCJK-CSKARUKUSA-N |
SMILES isomérico |
C(CCCC/C=C/C(=O)O)CCCCO |
SMILES canónico |
C(CCCCC=CC(=O)O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


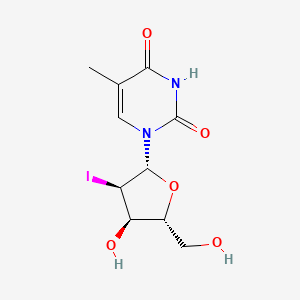
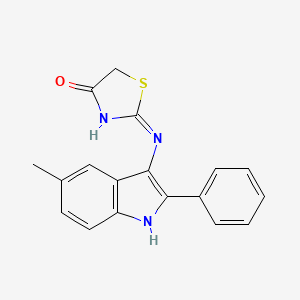
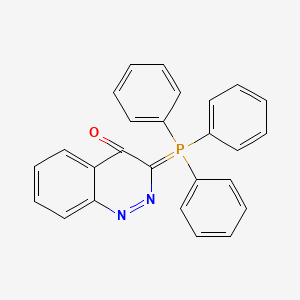

![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
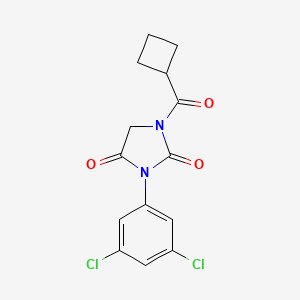
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
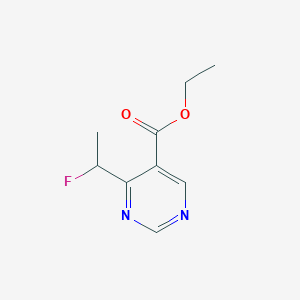
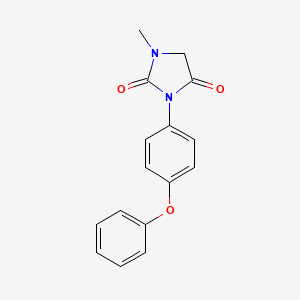
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)

![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
